molecular formula C12H19NO3 B12005472 Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate CAS No. 22766-29-6

Ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate

Cat. No.: B12005472
CAS No.: 22766-29-6
M. Wt: 225.28 g/mol
InChI Key: LVUMZRALTVHCSE-UHFFFAOYSA-N
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Description

Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is a member of the quinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced or microwave-assisted conditions . The resulting ester derivatives can be hydrolyzed to furnish the corresponding carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced quinolizine derivatives.

    Substitution: Introduction of different substituents at various positions on the quinolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine-4-one derivatives, while reduction can produce tetrahydroquinolizine compounds.

Scientific Research Applications

Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit HIV integrase, an enzyme crucial for the replication of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral integration into the host genome.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate
  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
  • Ethyl 3-p-tolyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 4-oxooctahydro-2H-quinolizine-3-carboxylate is unique due to its specific quinolizine core structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-oxo-1,2,3,6,7,8,9,9a-octahydroquinolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUMZRALTVHCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282680
Record name ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22766-29-6
Record name NSC27291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-oxooctahydro-2h-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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